molecular formula C4HF5O B14491853 2,2,3,3,4-Pentafluorocyclobutan-1-one CAS No. 64100-29-4

2,2,3,3,4-Pentafluorocyclobutan-1-one

Cat. No.: B14491853
CAS No.: 64100-29-4
M. Wt: 160.04 g/mol
InChI Key: YYCDPUFTIMDEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4-Pentafluorocyclobutan-1-one is a fluorinated cyclobutanone compound It is characterized by the presence of five fluorine atoms attached to a cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4-Pentafluorocyclobutan-1-one can be achieved through several methods. One common approach involves the fluorination of cyclobutanone derivatives using fluorinating agents such as elemental fluorine or fluorine-containing reagents. The reaction conditions typically require low temperatures and controlled environments to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize efficiency and yield while minimizing the production of unwanted by-products. Advanced techniques such as continuous flow reactors and automated systems are often employed to achieve consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4-Pentafluorocyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2,3,3,4-Pentafluorocyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with fluorinated functional groups.

    Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2,2,3,3,4-Pentafluorocyclobutan-1-one involves its interaction with molecular targets through its fluorinated functional groups. These interactions can influence various biochemical pathways and processes. The compound’s high electronegativity and stability contribute to its effectiveness in these roles.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The non-fluorinated parent compound of 2,2,3,3,4-Pentafluorocyclobutan-1-one.

    2,2,3,3-Tetrafluorocyclobutanone: A similar compound with four fluorine atoms.

    2,2,3,3,4,4-Hexafluorocyclobutanone: A compound with six fluorine atoms, offering different chemical properties.

Uniqueness

This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its balance of fluorine atoms provides a combination of stability, reactivity, and versatility that is valuable in various applications.

Properties

CAS No.

64100-29-4

Molecular Formula

C4HF5O

Molecular Weight

160.04 g/mol

IUPAC Name

2,2,3,3,4-pentafluorocyclobutan-1-one

InChI

InChI=1S/C4HF5O/c5-1-2(10)4(8,9)3(1,6)7/h1H

InChI Key

YYCDPUFTIMDEAK-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)C(C1(F)F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.